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Abstract
This document provides detailed application notes and protocols for the accurate measurement

of cyclic ADP-ribose (cADPR) levels in biological samples following treatment with DSRM-
3716. DSRM-3716 is a potent, reversible inhibitor of Sterile Alpha and TIR Motif Containing 1

(SARM1), an enzyme with NAD(+) hydrolase activity that is implicated in axonal degeneration.

[1][2] A direct consequence of SARM1 activation is the production of cADPR.[1][3][4] Therefore,

quantifying changes in cADPR levels serves as a critical biomarker for assessing the

pharmacological efficacy of DSRM-3716 and understanding its mechanism of action in

neurodegenerative models. The following sections detail the underlying signaling pathway,

experimental design considerations, and step-by-step protocols for cADPR extraction and

quantification.

Introduction
Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium

from the endoplasmic reticulum by activating ryanodine receptors.[5][6] In the context of

neurodegeneration, the NADase activity of SARM1 has been identified as a key player in the

production of cADPR, which in turn contributes to the degenerative processes.[1][3] DSRM-
3716 has emerged as a selective inhibitor of SARM1, demonstrating protective effects against

axonal degeneration by preventing the SARM1-mediated decrease in NAD+ and subsequent

increase in cADPR.[1]
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Accurate measurement of cADPR is therefore paramount for researchers investigating the

therapeutic potential of DSRM-3716. This document outlines two primary methods for cADPR

quantification: a highly sensitive enzymatic cycling assay and a robust High-Performance

Liquid Chromatography (HPLC)-based method.

Signaling Pathway
The signaling pathway involving SARM1 and cADPR is a critical component of axonal

degeneration. Under conditions of neuronal stress or injury, SARM1 is activated, leading to the

hydrolysis of NAD+ and the production of cADPR. DSRM-3716 acts by directly inhibiting the

NADase activity of SARM1, thereby preventing the downstream accumulation of cADPR and

subsequent pathological events.
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Figure 1: SARM1-cADPR signaling pathway and the inhibitory action of DSRM-3716.

Experimental Design and Data Presentation
When investigating the effect of DSRM-3716 on cADPR levels, a well-controlled experimental

design is crucial. Below are key considerations and a template for data presentation.

Key Experimental Groups:

Vehicle Control: Cells or tissues treated with the vehicle used to dissolve DSRM-3716 (e.g.,

DMSO, ethanol).
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DSRM-3716 Treatment: Cells or tissues treated with a range of concentrations of DSRM-
3716.

Positive Control (Injury/Stress): Cells or tissues subjected to an insult known to activate

SARM1 (e.g., axotomy, treatment with vincristine or rotenone) in the presence and absence

of DSRM-3716.[1]

SARM1 Knockout/Knockdown (Optional): As a genetic control to confirm the SARM1-

dependency of cADPR production.

Data Presentation:

Quantitative data should be summarized in a clear and structured table to facilitate comparison

between experimental groups.

Treatment
Group

DSRM-3716
Conc. (µM)

Insult

Mean
cADPR
Level
(pmol/mg
protein)

Standard
Deviation

n

Vehicle

Control
0 None 1.5 0.2 3

DSRM-3716 1 None 1.4 0.3 3

DSRM-3716 10 None 1.3 0.2 3

Vehicle +

Insult
0 Axotomy 8.2 1.1 3

DSRM-3716

+ Insult
1 Axotomy 4.5 0.8 3

DSRM-3716

+ Insult
10 Axotomy 2.1 0.5 3

Table 1: Example data table for cADPR levels after DSRM-3716 treatment and axonal injury.
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Protocols for Measuring cADPR Levels
Protocol 1: Enzymatic Cycling Assay for cADPR
Quantification
This method offers high sensitivity and is suitable for samples with low cADPR concentrations.

[7][8][9] The principle involves the conversion of cADPR to NAD+ by ADP-ribosyl cyclase in the

presence of nicotinamide. The resulting NAD+ is then amplified through a cycling reaction

involving alcohol dehydrogenase and diaphorase, which generates a fluorescent product

(resorufin) that can be measured.[7][9]

Materials:

Perchloric acid (PCA), 0.6 M

Chloroform/Tri-n-octylamine (3:1, v/v)

Tris buffer (1 M, pH 7.5)

MgCl2 (100 mM)

NADase

ADP-ribosyl cyclase

Cycling assay reagent mix (containing ethanol, alcohol dehydrogenase, resazurin,

diaphorase, FMN, and nicotinamide in PBS)

cADPR standards

96-well white plates

Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)

Experimental Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11772410/
https://www.researchgate.net/publication/11586257_A_novel_cyclic_assay_for_cellular_cADP-ribose_with_nanomolar_sensitivity
https://bio-protocol.org/exchange/preprintdetail?id=1665&type=3
https://pubmed.ncbi.nlm.nih.gov/11772410/
https://bio-protocol.org/exchange/preprintdetail?id=1665&type=3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cell Lysis & 
 Sample Collection

2. PCA Extraction

3. NAD+ Digestion

4. NADase Removal

5. Cycling Reaction & 
 Fluorescence Measurement

6. Data Analysis

Click to download full resolution via product page

Figure 2: Workflow for the enzymatic cycling assay for cADPR measurement.

Procedure:

Sample Preparation and Lysis:

Culture cells to the desired density and treat with DSRM-3716 and/or the inducing agent.

Wash cells carefully with ice-cold PBS.

Lyse the cells by adding 200 µL of ice-cold 0.6 M PCA.[9]

Collect the cell lysate into fresh microfuge tubes.
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Dissolve the remaining protein pellet in the well with 1 M NaOH for later protein

quantification (e.g., Bradford or BCA assay).[9]

PCA Extraction:

Prepare cADPR standards (e.g., 0, 10, 20, 40 nM) in 0.6 M PCA.

To both samples and standards, add 4 volumes of Chloroform/Tri-n-octylamine solution.

Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

Carefully collect the upper aqueous layer.

NAD+ Digestion:

To the aqueous layer, add Tris buffer (to a final concentration of 10 mM) and MgCl2 (to a

final concentration of 1 mM).

Add NADase and incubate overnight at 37°C to digest any endogenous NAD+.[9]

Enzyme Removal:

Remove the NADase using a filter plate (e.g., Millipore MSIPN4510) to prevent

interference with the subsequent reaction.

Cycling Reaction:

Prepare the cycling assay reagent mix with and without ADP-ribosyl cyclase (for

background control).

Add 20 µL of the sample or standard (in triplicate) to a 96-well white plate.

Initiate the reaction by adding 100 µL of the cycling assay solution.

Immediately measure the fluorescence kinetics using a plate reader (Excitation: 544 nm,

Emission: 590 nm).[9]

Data Analysis:
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Calculate the initial rate of the reaction (RFU/min) from the linear portion of the kinetic

curve.

Subtract the background signal (without cyclase) from the sample signal (with cyclase).

Generate a standard curve using the cADPR standards.

Determine the cADPR concentration in the samples from the standard curve.

Normalize the cADPR concentration to the total protein amount to obtain pmol cADPR/mg

protein.[9]

Protocol 2: HPLC-Based Quantification of cADPR
This method provides a direct measurement of cADPR and can be used for validation of the

cycling assay results. It involves the separation of cADPR from other nucleotides by HPLC

followed by UV detection.[10][11]

Materials:

Perchloric acid (PCA)

HPLC system with a UV detector

Strong anion-exchange column

Reversed-phase ion-pair column

Mobile phases (specific to the column and system)

cADPR standard

Experimental Workflow:
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Figure 3: Two-step HPLC workflow for cADPR quantification.

Procedure:

Sample Extraction:

Lyse cells with PCA as described in Protocol 1.

Neutralize the PCA extracts.

First Dimension HPLC (Strong Anion-Exchange):

Inject the extracted sample onto a strong anion-exchange column.

Elute with an appropriate gradient to separate cADPR from other nucleotides.

Collect fractions corresponding to the retention time of the cADPR standard.
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Second Dimension HPLC (Reversed-Phase Ion-Pair):

Inject the collected fractions onto a reversed-phase ion-pair column.

This step provides further purification and separation.

Quantification:

Monitor the elution profile with a UV detector.

Identify the cADPR peak based on the retention time of the standard.

Quantify the amount of cADPR by integrating the peak area and comparing it to a

standard curve.

Normalize the results to the total protein content of the original sample.

Conclusion
The protocols outlined in this document provide robust and reliable methods for measuring

cADPR levels in response to DSRM-3716 treatment. The choice between the enzymatic

cycling assay and HPLC will depend on the required sensitivity, sample throughput, and

available equipment. By accurately quantifying cADPR, researchers can effectively evaluate

the in-vitro and in-vivo efficacy of SARM1 inhibitors like DSRM-3716 and further elucidate their

role in mitigating neurodegenerative processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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